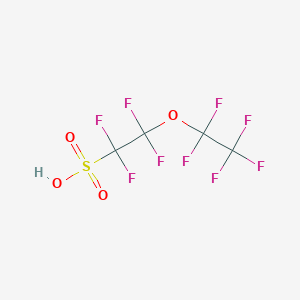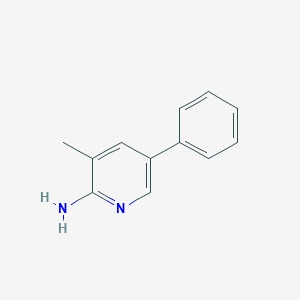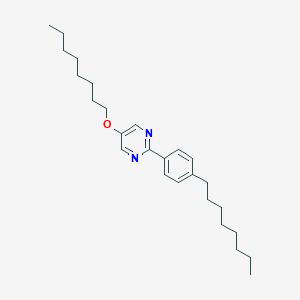
5-(Octyloxy)-2-(4-octylphenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Octyloxy)-2-(4-octylphenyl)pyrimidine, also known as OOP, is a pyrimidine derivative that has been widely studied for its potential applications in various fields, including material science and biomedicine. OOP has a unique molecular structure that makes it an interesting compound to study.
科学的研究の応用
5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has been studied extensively for its potential applications in various fields, including material science and biomedicine. In material science, this compound has been used as a building block for the synthesis of liquid crystals, which have unique optical and electrical properties. In biomedicine, this compound has been investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
作用機序
The mechanism of action of 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. This compound has also been shown to bind to certain receptors in the brain, such as the N-methyl-D-aspartate receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the prevention and treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine in lab experiments is its unique molecular structure, which makes it an interesting compound to study. This compound is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
There are many potential future directions for 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine research. One area of interest is the development of this compound-based materials with unique optical and electrical properties. Another area of interest is the investigation of this compound as a potential therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
特性
CAS番号 |
121640-97-9 |
|---|---|
分子式 |
C26H40N2O |
分子量 |
396.6 g/mol |
IUPAC名 |
5-octoxy-2-(4-octylphenyl)pyrimidine |
InChI |
InChI=1S/C26H40N2O/c1-3-5-7-9-11-13-15-23-16-18-24(19-17-23)26-27-21-25(22-28-26)29-20-14-12-10-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3 |
InChIキー |
GQQFQIIFWLXSCR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC |
同義語 |
5-(Octyloxy)-2-(4-octylphenyl)-pyrimidine |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

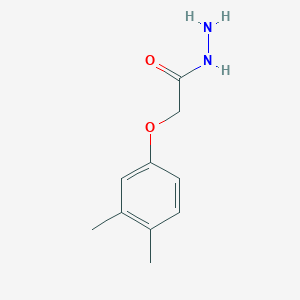



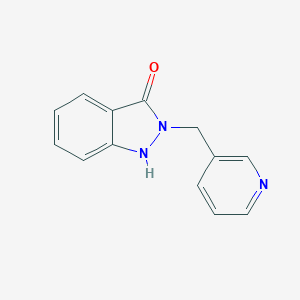
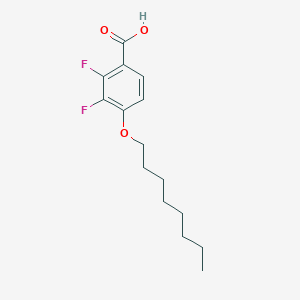
![3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione](/img/structure/B39727.png)

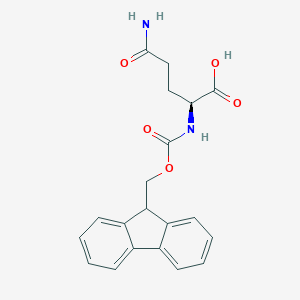


![4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B39735.png)
